2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide features a triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 6 and a dioxopyrrolidinyl acetamide moiety at position 3. The dioxopyrrolidinyl group may enhance metabolic stability, while the thiophene substituent could influence solubility and target binding .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c23-14(9-21-15(24)5-6-16(21)25)17-8-13-19-18-12-4-3-10(20-22(12)13)11-2-1-7-26-11/h1-4,7H,5-6,8-9H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJGZWSOPVZSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The compound features a pyrrolidinone ring , a thiophene moiety , and a triazolopyridazine structure , which contribute to its unique biological properties. The molecular formula is , and its molecular weight is approximately 344.37 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes by mimicking natural substrates, effectively blocking active sites.
- Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways crucial for cellular functions.
Biological Activity Assessment
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this specific compound.
Anticonvulsant Activity
A study on structurally related compounds indicated that derivatives of 2,5-dioxopyrrolidin-1-yl acetamides exhibited significant anticonvulsant properties. For instance:
- ED50 Values : Compounds demonstrated effective doses (ED50) in seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, compounds with similar structural motifs showed ED50 values around 32 mg/kg for MES tests and 40 mg/kg for scPTZ tests .
Antinociceptive Effects
Another study highlighted the antinociceptive potential of related amides in formalin pain models:
- Pain Models : Selected derivatives showed promising results in reducing pain responses, indicating potential applications in pain management .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | ED50 (mg/kg) | Primary Activity |
|---|---|---|---|
| Compound A | Pyrrolidinone + Thiophene | 32.08 (MES) | Anticonvulsant |
| Compound B | Pyrrolidinone + Furan | 40.34 (scPTZ) | Anticonvulsant |
| Compound C | Pyrrolidinone + Phenyl | Varies | Antinociceptive |
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
- Study on Anticonvulsant Properties : A library of new acetamides was synthesized and screened for anticonvulsant activity using established seizure models. The results indicated that several compounds exhibited significant protective effects against induced seizures .
- Antinociceptive Activity Assessment : Research involving formalin-induced pain in rodent models demonstrated that certain derivatives could significantly reduce pain responses, supporting their potential use as analgesics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Target Compound
- Core : [1,2,4]Triazolo[4,3-b]pyridazine
- Substituents :
- Thiophen-2-yl at position 6
- Dioxopyrrolidinyl acetamide at position 3
Analog 1: PROTAC Molecule ()
- Core: Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin
- Substituents :
- 4-Chlorophenyl
- Complex diazepine-linked acetamide chain
Analog 2: Benzothiazole Derivative ()
Functional Group Analysis
Notes:
Research Findings and Implications
- Biological Activity : While direct data for the target compound is unavailable, triazolopyridazine cores are associated with kinase inhibition, and thiophene groups may enhance cellular permeability .
- Regulatory Considerations : Compounds with complex heterocycles, like the PROTAC in , often require rigorous toxicity profiling, as seen in EPA revisions for manganese and zinc compounds (though unrelated, this underscores regulatory scrutiny ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
